4-Fluorophenyl 3-nitrobenzoate
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Overview
Description
4-Fluorophenyl 3-nitrobenzoate is an organic compound with the molecular formula C13H8FNO4 and a molecular weight of 261.21 g/mol . This compound is characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 3-nitrobenzoate typically involves the esterification of 4-fluorophenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 3-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid; reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives
Reduction: 4-Fluorophenyl 3-aminobenzoate
Ester Hydrolysis: 4-Fluorophenol and 3-nitrobenzoic acid
Scientific Research Applications
4-Fluorophenyl 3-nitrobenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 3-nitrobenzoate primarily involves its interaction with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ester bond can be hydrolyzed by esterases to release active metabolites . The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- 4-Methylphenyl 3-nitrobenzoate
- 4-Methoxyphenyl 3-nitrobenzoate
- 3-Isothiocyanatophenyl 4-nitrobenzoate
- Dodecyl 4-chloro-3-nitrobenzoate
- Methyl 4-chloro-3-nitrobenzoate
Comparison: 4-Fluorophenyl 3-nitrobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications .
Properties
CAS No. |
85965-96-4 |
---|---|
Molecular Formula |
C13H8FNO4 |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
(4-fluorophenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C13H8FNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H |
InChI Key |
HKXXHQPKPAFNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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